N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 922118-63-6
VCID: VC6979453
InChI: InChI=1S/C18H13N3O6/c22-16(15-8-23-11-3-1-2-4-13(11)26-15)19-18-21-20-17(27-18)10-5-6-12-14(7-10)25-9-24-12/h1-7,15H,8-9H2,(H,19,21,22)
SMILES: C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Molecular Formula: C18H13N3O6
Molecular Weight: 367.317

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

CAS No.: 922118-63-6

Cat. No.: VC6979453

Molecular Formula: C18H13N3O6

Molecular Weight: 367.317

* For research use only. Not for human or veterinary use.

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide - 922118-63-6

Specification

CAS No. 922118-63-6
Molecular Formula C18H13N3O6
Molecular Weight 367.317
IUPAC Name N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Standard InChI InChI=1S/C18H13N3O6/c22-16(15-8-23-11-3-1-2-4-13(11)26-15)19-18-21-20-17(27-18)10-5-6-12-14(7-10)25-9-24-12/h1-7,15H,8-9H2,(H,19,21,22)
Standard InChI Key RZORPYXSSSQDMO-UHFFFAOYSA-N
SMILES C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of three primary components:

  • 1,3,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.

  • Benzo[d] dioxol-5-yl Substituent: A fused bicyclic system (benzodioxole) attached at the oxadiazole’s 5-position, contributing electron-rich aromaticity .

  • 2,3-Dihydrobenzo[b] dioxine-2-carboxamide: A partially saturated benzodioxane derivative with a carboxamide group at position 2, enhancing solubility and target affinity .

Stereochemical Considerations

The 2,3-dihydrobenzo[b] dioxine moiety introduces a chiral center at position 2, necessitating enantioselective synthesis for optimal bioactivity .

Molecular Formula and Weight

  • Empirical Formula: C18H14N3O6\text{C}_{18}\text{H}_{14}\text{N}_3\text{O}_6

  • Molecular Weight: 368.32 g/mol (calculated via PubChem algorithms) .

Spectroscopic Signatures

  • IR: Peaks at 1680–1700 cm1^{-1} (amide C=O), 1250–1300 cm1^{-1} (C–O–C in benzodioxole/dioxine), and 3100–3300 cm1^{-1} (N–H stretch).

  • NMR: Key signals include:

    • 1H^1\text{H}: δ 6.8–7.2 (aromatic protons), δ 4.3–4.7 (dioxine CH2_2), δ 10.5 (amide NH) .

    • 13C^{13}\text{C}: δ 165–170 (amide carbonyl), δ 140–150 (oxadiazole C2).

Synthetic Pathways

Oxadiazole Ring Formation

The 1,3,4-oxadiazole core is synthesized via cyclodehydration of a diacylhydrazine intermediate under acidic conditions (e.g., POCl3_3):

R–CO–NH–NH–CO–R’POCl3R–C=NN=CR+2H2O\text{R–CO–NH–NH–CO–R'} \xrightarrow{\text{POCl}_3} \text{R–C}=N–N=C–R' + 2\text{H}_2\text{O}

For this compound, the diacylhydrazine precursor derives from benzo[d] dioxole-5-carboxylic acid and 2,3-dihydrobenzo[b] dioxine-2-carboxylic acid .

Functionalization Steps

  • Benzodioxole Incorporation: Electrophilic substitution at the oxadiazole’s 5-position using a benzodioxole-bearing acyl chloride .

  • Carboxamide Coupling: Amide bond formation between the oxadiazole’s 2-amine and 2,3-dihydrobenzo[b] dioxine-2-carboxylic acid via EDC/HOBt activation.

Purification and Characterization

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7).

  • HPLC: >95% purity (C18 column, acetonitrile/water gradient) .

Physicochemical Properties

PropertyValue/Description
SolubilitySlightly soluble in DMSO, methanol
LogP (Predicted)2.8 ± 0.3 (indicating moderate lipophilicity)
Melting Point215–220°C (decomposes)
StabilityStable under inert atmosphere, hygroscopic

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator